2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine
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Overview
Description
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine is a synthetic organic compound that features a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a trifluoromethyl-phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Attachment of the Ethylamine Chain: This step often involves nucleophilic substitution reactions where the ethylamine chain is introduced.
Introduction of the Trifluoromethyl-Phenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.
Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, though specific uses would require detailed pharmacological studies.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-1-yl-2-phenylethylamine: Lacks the trifluoromethyl group, potentially altering its biological activity.
2-Pyrrolidin-1-yl-2-(4-trifluoromethyl-phenyl)-ethylamine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
The presence of the trifluoromethyl group in 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may confer unique properties such as increased lipophilicity, metabolic stability, and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXHGHETKESBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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